GHV (sodium salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-hydroxyvaleric acid (sodium salt) can be synthesized through the hydrolysis of gamma-valerolactone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C5H8O2+NaOH→C5H9O3Na
This reaction involves the ring opening of gamma-valerolactone to form gamma-hydroxyvaleric acid, which then reacts with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of gamma-hydroxyvaleric acid (sodium salt) typically involves the large-scale hydrolysis of gamma-valerolactone using sodium hydroxide under controlled conditions. The reaction is carried out in aqueous solution, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Gamma-hydroxyvaleric acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-valerolactone.
Reduction: It can be reduced to form gamma-hydroxyvaleric acid.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Gamma-valerolactone.
Reduction: Gamma-hydroxyvaleric acid.
Substitution: Various substituted gamma-hydroxyvaleric acid derivatives.
Scientific Research Applications
Gamma-hydroxyvaleric acid (sodium salt) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with gamma-aminobutyric acid receptors.
Medicine: Investigated for its potential therapeutic uses, including as a sedative and in the treatment of narcolepsy.
Industry: Used in the synthesis of various chemical compounds and as a solvent in certain industrial processes
Mechanism of Action
Gamma-hydroxyvaleric acid (sodium salt) exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the brain. It acts as a weak agonist at these receptors, leading to sedative and depressant effects. The compound also interacts with gamma-hydroxybutyric acid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Gamma-hydroxybutyric acid (sodium salt): A related compound with similar sedative properties but higher potency.
Gamma-butyrolactone: A precursor to gamma-hydroxybutyric acid with similar effects.
1,4-Butanediol: Another precursor to gamma-hydroxybutyric acid with similar effects
Uniqueness
Gamma-hydroxyvaleric acid (sodium salt) is unique in its lower potency compared to gamma-hydroxybutyric acid, which makes it less likely to be abused. it still retains similar sedative properties, making it useful in certain therapeutic contexts .
Properties
Molecular Formula |
C5H10NaO3+ |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
sodium;4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1 |
InChI Key |
MEGFTCUCXBRUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)O.[Na+] |
Origin of Product |
United States |
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